molecular formula C26H30N4O3S B4482952 2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B4482952
M. Wt: 478.6 g/mol
InChI Key: MHRQTFIQCHFKDJ-UHFFFAOYSA-N
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Description

2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound featuring a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the phenylpiperazine intermediate, which is then subjected to sulfonylation and subsequent cyclization reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects. For instance, it may act as an inhibitor of certain enzymes, thereby altering the levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its complex structure and potential for diverse chemical modifications. This makes it a valuable compound for developing new drugs and materials.

Biological Activity

The compound 2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted interaction with biological systems, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and interaction with cyclooxygenase enzymes.

Chemical Structure and Properties

The compound features a tetrahydrophthalazine core with a sulfonamide moiety connected to a phenylpiperazine group. This unique structure is thought to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Gram-negative bacteria: Specific derivatives showed growth inhibition percentages ranging from 43% to 97% against strains such as E. coli and A. baumannii.
CompoundBacterial StrainGrowth Inhibition (%)
7aMRSA85.76
7gK. pneumoniae91.12
7iP. aeruginosa97.76

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through cyclooxygenase (COX) inhibition assays:

  • COX Inhibition: The tested compounds showed varying degrees of COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM, indicating a strong selectivity towards COX-2 over COX-1.
CompoundCOX Inhibition (IC50 µM)Selectivity Index
7a0.10High
7b0.20Moderate
Indomethacin0.039Low

Study on Antimicrobial Effects

In a study published in March 2020, derivatives of sulfonamide compounds were synthesized and evaluated for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics like ceftriaxone .

Evaluation of Anti-inflammatory Properties

A separate investigation assessed the anti-inflammatory potential of these compounds through edema models in animal studies. The results indicated that the compounds significantly reduced edema thickness compared to control groups:

Time Point (h)Control Thickness (mm)Compound Thickness (mm)
32.232 ± 0.2350.075 ± 0.007
61.875 ± 0.1810.100 ± 0.005

Properties

IUPAC Name

2-methyl-4-[4-methyl-3-(4-phenylpiperazin-1-yl)sulfonylphenyl]-5,6,7,8-tetrahydrophthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c1-19-12-13-20(25-22-10-6-7-11-23(22)26(31)28(2)27-25)18-24(19)34(32,33)30-16-14-29(15-17-30)21-8-4-3-5-9-21/h3-5,8-9,12-13,18H,6-7,10-11,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRQTFIQCHFKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Reactant of Route 3
2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Reactant of Route 5
2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one
Reactant of Route 6
2-methyl-4-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

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